3-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS No.: 899390-82-0
Cat. No.: VC11903056
Molecular Formula: C23H16N2O4
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899390-82-0 |
|---|---|
| Molecular Formula | C23H16N2O4 |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 3-(furan-2-ylmethyl)-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
| Standard InChI | InChI=1S/C23H16N2O4/c1-14-8-10-15(11-9-14)21-24-22-19(20(26)17-6-2-3-7-18(17)29-22)23(27)25(21)13-16-5-4-12-28-16/h2-12H,13H2,1H3 |
| Standard InChI Key | QCVQRAAPEASWEA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises:
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A chromeno[2,3-d]pyrimidine fused ring system, where a pyrimidine ring is annulated to a chromene scaffold.
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A furan-2-ylmethyl group at position 3, contributing electron-rich aromaticity.
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A 4-methylphenyl (p-tolyl) substituent at position 2, enhancing lipophilicity and steric bulk .
Table 1: Key Molecular Descriptors
Spectroscopic Data
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IR Spectroscopy: Characteristic peaks at ~1710 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N pyrimidine) .
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NMR: ¹H NMR signals for the furan methylene group (δ ~4.5 ppm) and p-tolyl methyl (δ ~2.3 ppm) .
Synthetic Methodologies
Conventional Synthesis
The compound is typically synthesized via multistep reactions:
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Chromene Formation: Condensation of 2-amino-3-cyano-4H-chromenes with acetic anhydride under solvent-free conditions to form the pyrimidine ring .
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Functionalization: Introduction of the furan-2-ylmethyl and p-tolyl groups via nucleophilic substitution or coupling reactions .
Example Reaction Scheme:
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Cyclization:
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Alkylation:
Green Chemistry Approaches
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) .
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Solvent-Free Conditions: Improves yields (up to 96%) and reduces waste .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Time | Key Advantage | Source |
|---|---|---|---|---|
| Conventional Cyclization | 60–85 | 6–10 h | Scalability | |
| Microwave-Assisted | 85–96 | 30 min | Energy efficiency |
Biological Activities and Mechanisms
Antimicrobial Properties
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Bacterial Inhibition: Exhibits MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Fungal Activity: Moderate inhibition of Candida albicans (MIC = 64 µg/mL) .
Kinase Inhibition
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CDK2 (Cyclin-Dependent Kinase 2): Binds to the ATP-binding pocket with a docking score of −9.2 kcal/mol, suggesting antitumor potential .
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EGFR (Epidermal Growth Factor Receptor): IC50 = 1.2 µM in computational models.
Antioxidant Activity
Applications in Medicinal Chemistry
Drug Development
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Anticancer Agents: The chromeno-pyrimidine scaffold interacts with DNA topoisomerases and kinase domains, inducing apoptosis .
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Antiviral Candidates: Structural analogs inhibit SARS-CoV-2 Mpro protease (ΔG = −7.8 to −9.9 kcal/mol) .
Structure-Activity Relationships (SAR)
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